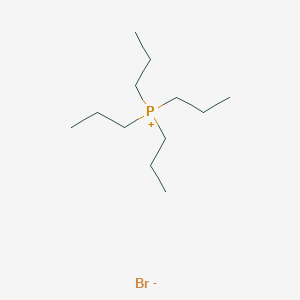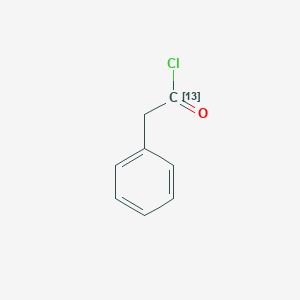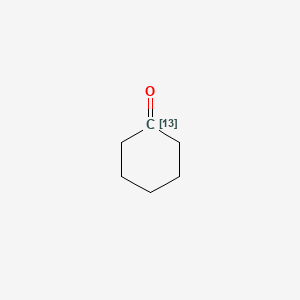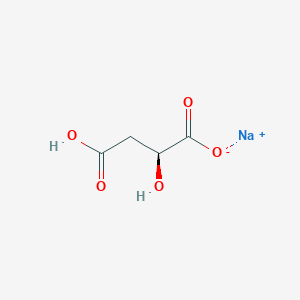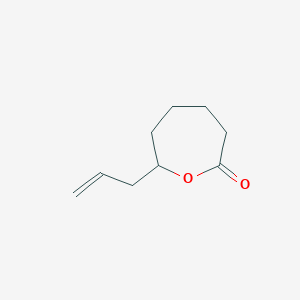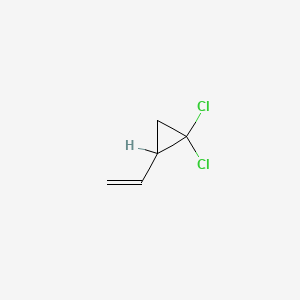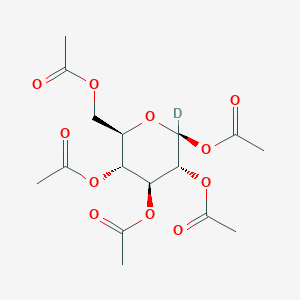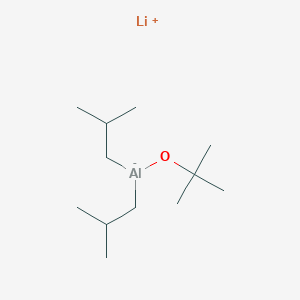
Lithium diisobutyl-tert-butoxyaluminum hydride solution
Übersicht
Beschreibung
Lithium diisobutyl-tert-butoxyaluminum hydride solution is a reducing agent used for the reduction of aromatic and aliphatic nitriles, esters, and tertiary amides to aldehydes .
Synthesis Analysis
This compound has been used in the development of a highly efficient alkene hydroboration protocol. Various alkyl boronates can be smoothly obtained in good yields by reacting alkenes with pinacolborane (HBpin) in the presence of 5 mol% lithium diisobutyl-tert-butoxyaluminum hydride . It has also been reported for the one-pot synthesis of secondary alcohols such as vinyl and propargyl alcohols from the ester precursor .Molecular Structure Analysis
The molecular structure of Lithium diisobutyl-tert-butoxyaluminum hydride solution is represented by the formula C12H28AlLiO .Physical And Chemical Properties Analysis
Lithium diisobutyl-tert-butoxyaluminum hydride solution is a liquid with a density of 0.795 g/mL at 25 °C . It has a molecular weight of 222.27 .Wissenschaftliche Forschungsanwendungen
Hydroboration of Alkynes
LDBBA has been used to catalyze the hydroboration of alkynes with pinacolborane (HBpin). This process is more efficient with LDBBA than with other aluminum hydrides, and it results in the production of alkenyl boronates in moderate to good yields .
Hydroboration of Imines
In addition to alkynes, LDBBA can also catalyze the hydroboration of imines. This reaction has been shown to yield high amounts of product .
Alkene Hydroboration
LDBBA has been used as a catalyst in the hydroboration of alkenes with pinacolborane. This reaction results in the production of various alkyl boronates in good yields .
Partial Reduction of Esters and Amides
LDBBA is known for the partial reduction of esters and amides (tertiary and Weinreb amides) to aldehydes .
One-Pot Synthesis of Secondary Alcohols
LDBBA has been reported for the one-pot synthesis of secondary alcohols such as vinyl and propargyl alcohols from the ester precursor .
Selective Reduction of Esters
LDBBA has been successfully applied in flow chemistry to achieve the selective reduction of esters .
Wirkmechanismus
Target of Action
Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) is primarily used as a reducing agent . Its primary targets are aromatic and aliphatic nitriles, esters, and tertiary amides .
Mode of Action
LDBBA interacts with its targets through a process known as hydroboration . This involves the addition of boron and hydrogen across a carbon-carbon double bond. The coordination of aluminate ions with lithium cations allows for effective hydride transfer during hydroboration .
Biochemical Pathways
The hydroboration process catalyzed by LDBBA affects the carbon-carbon double bond in the target molecules . This results in the formation of alkenyl boronates . These boronates can be further used for C–C coupling, trifluoroboronate salt formation, and oxidation to alcohol .
Pharmacokinetics
It’s important to note that the compound is typically used in solution form, with a concentration of0.25 M in THF/hexanes . This suggests that the compound’s bioavailability is largely dependent on its solubility in the solvent used.
Result of Action
The result of LDBBA’s action is the reduction of aromatic and aliphatic nitriles, esters, and tertiary amides to aldehydes . This can be particularly useful in synthetic chemistry, where the conversion of these functional groups to aldehydes can enable further chemical transformations.
Action Environment
The action of LDBBA is influenced by environmental factors such as the presence of water, acid, and oxygen . The compound is known to react violently with these substances, producing flammable gases or causing explosive reactions . Therefore, it’s crucial to avoid exposure to air and moisture during storage and handling . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C4H9O.2C4H9.Al.Li/c1-4(2,3)5;2*1-4(2)3;;/h1-3H3;2*4H,1H2,2-3H3;;/q-1;;;;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGTPMYJVLOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C[Al-](CC(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlLiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746334 | |
| Record name | PUBCHEM_71310797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium diisobutyl-tert-butoxyaluminum hydride | |
CAS RN |
77299-63-9 | |
| Record name | PUBCHEM_71310797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diisobutyl-tert-butoxyaluminum hydride solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



